molecular formula C10H6N2O B2830207 2-Phenyl-1,3-oxazole-4-carbonitrile CAS No. 55613-13-3

2-Phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2830207
CAS No.: 55613-13-3
M. Wt: 170.171
InChI Key: CNQKMHSXPWIOQN-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4-carbonitrile is a versatile chemical scaffold in medicinal chemistry and antibacterial research. Its core structure is part of a family of 1,3-oxazole derivatives that have demonstrated significant potential as anti- E. coli agents. Computational models and biological evaluations suggest that analogous 5-amino-4-cyano-1,3-oxazole compounds exhibit potent activity against multidrug-resistant and colistin-resistant E. coli strains, with a proposed mechanism of action involving the inhibition of the bacterial enzyme enoyl-ACP reductase (ENR), a key target in the fatty acid biosynthesis pathway . Molecular docking studies indicate that these inhibitors localize effectively into the enzyme's active site with high binding affinity . Beyond its direct antibacterial applications, the 1,3-oxazole-4-carbonitrile core serves as a key synthetic intermediate. The carbonitrile group at the 4-position is a reactive handle that can be transformed into other functional groups, such as in the synthesis of hydrazine derivatives, which can be further elaborated to introduce diverse azole fragments, expanding the chemical space for structure-activity relationship (SAR) studies . This compound is intended for research applications only, specifically in the discovery and development of next-generation antimicrobial agents to combat drug-resistant pathogens . Hazard Statements: H302-H315-H319-H335 - Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation . Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .

Properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQKMHSXPWIOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with cyanogen bromide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-Phenyl-2-oxazoline and cyanogen bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Electrophilic Substitution: Reagents like halogens or nitro compounds under acidic conditions.

    Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products:

    Amides: From nucleophilic attack on the nitrile group.

    Substituted Phenyl Derivatives: From electrophilic aromatic substitution.

    Complex Heterocycles: From cycloaddition reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of 1,3-oxazole-4-carbonitrile exhibit significant antiviral activity against human papillomavirus (HPV). A notable compound, 2-phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile, was evaluated for its efficacy against HPV types 11, 16, and 18. The findings indicated that this compound showed moderate antiviral activity with an IC50 value ranging from 2 to 8 μM against HPV-11, while also displaying low cellular toxicity .

Table 1: Antiviral Activity of 2-Phenyl-1,3-Oxazole Derivatives

Compound NameTarget VirusIC50 (μM)Toxicity Level
Compound 2HPV-112Low
Compound 4HPV-113.68Moderate
Compound 4HPV-16-Moderate
Compound 4HPV-18-Moderate

Anticancer Properties

The anticancer potential of 2-phenyl-1,3-oxazole-4-carbonitrile has been explored through various studies. A series of new derivatives were synthesized and tested against a panel of 60 cancer cell lines as part of the National Cancer Institute's screening protocol. One such derivative exhibited potent cytotoxicity with average GI50 values around 5.37×1065.37\times 10^{-6} mol/L, indicating its effectiveness against multiple cancer types including lung, kidney, and breast cancers .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameAverage GI50 (mol/L)TGI (mol/L)LC50 (mol/L)
Methyl 5-benzylsulfonyl-2-phenyl...5.37×1065.37\times 10^{-6}1.29×1051.29\times 10^{-5}3.6×1053.6\times 10^{-5}

Structure-Activity Relationship Studies

Research has also focused on the structure-activity relationships (SAR) of these compounds to optimize their biological activity. For example, modifications in the phenyl ring or the carbonitrile group have shown to influence both the potency and selectivity of the compounds against cancer cells .

Case Study 1: HPV Inhibition

A study conducted at the University of Alabama demonstrated that specific derivatives of this compound inhibited the replication of HPV in vitro. The most effective compound showed an EC50 comparable to existing antiviral drugs but with a distinct profile that warrants further investigation for drug development .

Case Study 2: Anticancer Screening

In another significant study, a derivative was tested across various human cancer cell lines and was found to inhibit tumor growth effectively in xenograft models. The results highlighted its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism by which 2-Phenyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression.

    Material Properties: Its electronic structure can influence the conductivity or photoluminescence of materials in which it is incorporated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at positions 2, 4, or 5 of the oxazole ring, altering electronic profiles and reactivity:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
2-Phenyl-1,3-oxazole-4-carbonitrile Phenyl (2), Cyano (4) C₁₀H₆N₂O High electrophilicity at C4 due to cyano group; used in cycloaddition reactions .
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile Benzyl (2), Cyano (4), Amino (5) C₁₁H₉N₃O Amino group enhances nucleophilicity; potential for hydrogen bonding .
5-[4-(4-Fluorobenzoyl)piperazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile Fluorobenzoyl-piperazinyl (5), Phenyl (2), Cyano (4) C₂₁H₁₆F₂N₄O₂ Fluorine increases lipophilicity; piperazine moiety expands pharmacological potential .
2-Methyl-5-morpholino-1,3-oxazole-4-carbonitrile Methyl (2), Morpholino (5), Cyano (4) C₉H₁₁N₃O₂ Morpholino group improves solubility; used in kinase inhibitor synthesis .
5-Amino-1,3-oxazole-4-carbonitrile Amino (5), Cyano (4) C₄H₃N₃O Simplified structure with high reactivity for functionalization .

Physicochemical Properties

  • Lipophilicity: Fluorinated derivatives (LogP ~3.5–4.0) exhibit higher membrane permeability than non-fluorinated analogues (LogP ~2.5–3.0) .
  • Thermal stability: Cyano-substituted oxazoles (decomposition >250°C) are more stable than amino-substituted variants (<200°C) .

Biological Activity

2-Phenyl-1,3-oxazole-4-carbonitrile (also referred to as 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a phenyl group attached to an oxazole ring with a carbonitrile functional group. Its synthesis typically involves multi-step organic reactions, which can be tailored to produce various derivatives with modified biological properties. The general synthetic pathway includes the formation of the oxazole ring followed by the introduction of the carbonitrile group and phenyl moiety.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, compounds structurally related to this oxazole derivative have been evaluated against multiple cancer cell lines, including lung, kidney, and breast cancers. In vitro studies demonstrated that certain derivatives could inhibit cell growth effectively, with specific compounds showing a GI50 (the concentration required to inhibit 50% of cell growth) in the nanomolar range .

Cell LineGI50 (nM)TGI (nM)LC50 (nM)
Colorectal DLD-1270--
Melanoma MALME-3M---78.70
Renal ACHN-35--

The above table summarizes findings from various studies highlighting the efficacy of related compounds in different cancer models.

2. Neuroprotective Effects

The compound has also been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves enhancing acetylcholine levels in the synaptic cleft, thereby improving neurotransmission .

3. Anti-inflammatory and Analgesic Properties

Further investigations have suggested that this compound may possess anti-inflammatory and analgesic properties. These effects could be beneficial in managing conditions characterized by chronic inflammation and pain .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as AChE, which is critical for neurotransmitter regulation.
  • Induction of Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage .
  • Receptor Modulation : The interaction with various receptors involved in cell signaling pathways may also contribute to its therapeutic effects .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profiles of this compound:

  • In Vitro Studies : A series of experiments on human cancer cell lines demonstrated cytotoxic effects with varying degrees of potency depending on structural modifications.
    • For example, a study reported a significant reduction in cell viability in colorectal cancer cells treated with specific derivatives at concentrations as low as 270 nM .
  • Animal Models : In vivo studies using xenograft models showed tumor growth inhibition when treated with selected derivatives of the compound, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-1,3-oxazole-4-carbonitrile?

The synthesis typically involves cyclocondensation of precursors such as α-bromo ketones or cyanocarboxylic acid derivatives with phenyl-substituted amines. Key steps include:

  • Reagent selection : Use of sodium hydroxide or triethylamine as a base to deprotonate intermediates .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve yields >70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl) and the oxazole ring’s nitrile (C≡N) signal at ~115 ppm .
  • IR spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and 1600–1650 cm1^{-1} (C=N/C=C oxazole ring) validate functional groups .
  • Mass spectrometry (MS) : Molecular ion [M+H]+^+ at m/z 211.1 confirms the molecular formula C10H6N2OC_{10}H_6N_2O .

Advanced Research Questions

Q. How does the substitution pattern on the oxazole ring influence the compound’s reactivity with nitrogen-containing bases?

Substituents at the 2- and 4-positions modulate electronic and steric effects:

  • Electron-withdrawing groups (e.g., CN) : Enhance electrophilicity at C5, facilitating nucleophilic substitution with secondary amines (e.g., morpholine) .
  • Steric hindrance : Bulky substituents (e.g., biphenyl) reduce reaction rates by limiting access to the oxazole core . Kinetic studies (UV-Vis monitoring) and DFT calculations can quantify these effects .

Q. What computational methods predict the biological targets of this compound?

  • Molecular docking : Screening against kinase databases (e.g., PDB) identifies potential binding pockets, with oxazole’s nitrile forming hydrogen bonds to catalytic lysine residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against enzymes like COX-2 or EGFR .
  • MD simulations : Assess binding stability in aqueous environments over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data for oxazole derivatives?

  • Dose-response assays : Establish EC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or solvent effects (DMSO vs. ethanol) .

Methodological Challenges & Solutions

Q. What strategies mitigate thermal degradation during synthesis or storage?

  • Thermal stability analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (~180°C for oxazole derivatives) .
  • Storage conditions : Lyophilization and storage under argon at -20°C prevent hydrolysis of the nitrile group .

Q. How can regioselectivity be controlled in oxazole ring functionalization?

  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) directs substitution to the C5 position .
  • Protecting groups : Temporary protection of the nitrile (e.g., as a silyl ether) enables selective modification of the phenyl ring .

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